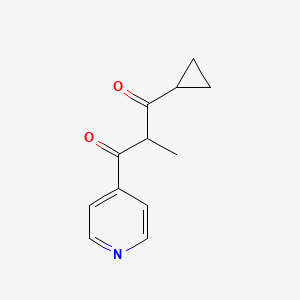
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione is an organic compound that features a cyclopropyl group, a methyl group, and a pyridinyl group attached to a propane-1,3-dione backbone
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the use of cyclopropyl ketones and pyridine derivatives under specific reaction conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by a coupling reaction to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles such as amines or thiols replace hydrogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, altering the function of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved. The molecular pathways affected by this compound are still under investigation, but it is believed to influence processes such as signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione can be compared with other similar compounds, such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their other substituents.
Pyridinyl derivatives: Compounds with a pyridinyl group attached to different backbones may have similar biological activities.
Propane-1,3-dione derivatives: These compounds have the same dione backbone but different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-methyl-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-8(11(14)9-2-3-9)12(15)10-4-6-13-7-5-10/h4-9H,2-3H2,1H3 |
Clave InChI |
XQPNCPMMXGZQQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1CC1)C(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


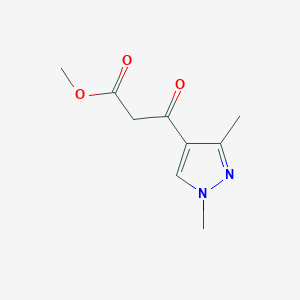
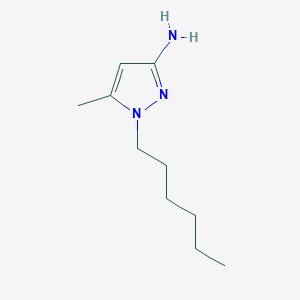
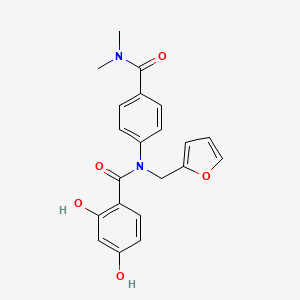
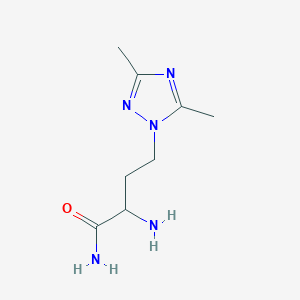
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
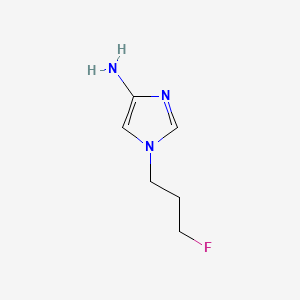
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
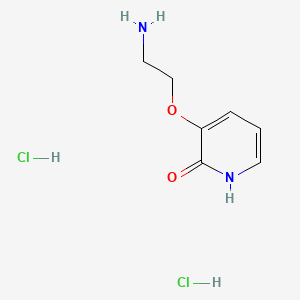
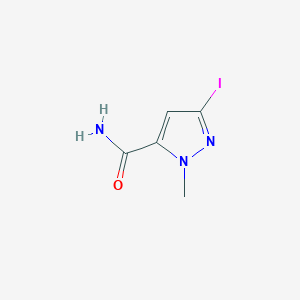
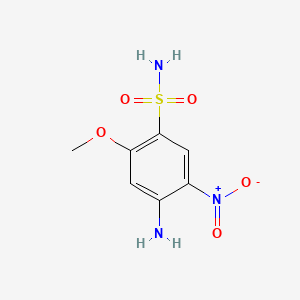
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
